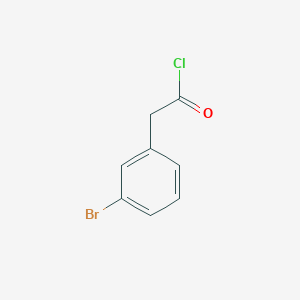

3-Bromophenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQZCVLSJIRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541969 | |

| Record name | (3-Bromophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98288-51-8 | |

| Record name | (3-Bromophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

An In-Depth Technical Guide to 3-Bromophenylacetyl Chloride: Properties, Synthesis, and Reactivity for Advanced Drug Development

This compound is a pivotal reagent in the landscape of organic synthesis, particularly valued within pharmaceutical research and development. Its strategic importance stems from its bifunctional nature: a highly reactive acyl chloride group for nucleophilic acyl substitution and a brominated aromatic ring that serves as a synthetic handle for cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of molecular complexity, making it an indispensable building block for constructing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and core reactivities, grounded in mechanistic principles and practical application.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective and safe implementation in any synthetic workflow. The key identifiers and physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98288-51-8 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.547 g/mL at 25 °C | [1][3] |

| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |

| Boiling Point | >110 °C (Flash Point) | [3][4] |

| SMILES | ClC(=O)Cc1cccc(Br)c1 | [1] |

| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [1][2] |

Safety and Handling Synopsis

As an acyl chloride, this compound exhibits significant reactivity and requires careful handling.

-

Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][3]. It reacts with water and moisture, releasing corrosive hydrogen chloride gas[5].

-

Handling Recommendations: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][5] Storage should be under an inert atmosphere in a cool, dry place, away from moisture and incompatible materials like alcohols, strong bases, and amines.[3][5]

Synthesis: From Carboxylic Acid to Activated Acyl Chloride

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 3-bromophenylacetic acid.

Caption: Synthesis of this compound from its acid precursor.

Mechanistic Rationale and Protocol

The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is frequently employed because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[6][] This characteristic is advantageous as the continuous removal of gaseous products from the reaction mixture shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, driving the reaction to completion.[6]

Protocol 1: Synthesis from 3-Bromophenylacetic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-bromophenylacetic acid (1.0 eq).[8]

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 2.0 eq), which can also serve as the solvent.[9] Alternatively, an inert solvent like benzene or dichloromethane (DCM) can be used.[9]

-

Reaction: Gently reflux the mixture for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

Purification: The resulting crude this compound, often a liquid, can be purified by vacuum distillation if necessary, though it is frequently used directly in subsequent steps without further purification.[10]

Core Reactivity and Synthetic Applications

The utility of this compound in drug development is anchored in its predictable reactivity at the acyl chloride functional group.

Nucleophilic Acyl Substitution: Amide Bond Formation

The formation of amides is one of the most fundamental transformations in medicinal chemistry. The acyl chloride provides a highly activated electrophilic carbonyl carbon, which readily reacts with primary and secondary amines to form stable amide linkages.[6][11]

Caption: General workflow for amide synthesis using this compound.

Causality in Protocol: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[6] The primary role of this base is to scavenge the HCl byproduct generated during the reaction.[11] If not neutralized, HCl would protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction. This is a classic example of a Schotten-Baumann reaction condition.[6][11]

Protocol 2: General Amide Synthesis

-

Dissolution: Dissolve the amine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) in a flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.[]

-

Addition: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until completion (monitored by TLC or LC-MS).

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (to remove excess base), saturated sodium bicarbonate (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[12][13] Using this compound, this reaction creates diaryl ketone structures, which are common motifs in pharmacologically active molecules.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Mechanistic Insight: The reaction is facilitated by a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[12] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate a highly electrophilic acylium ion intermediate.[14] This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product ketone is deactivated towards further substitution, preventing polyacylation.[14][15] A stoichiometric amount of the Lewis acid is generally required because the product ketone complexes with it.[12][15]

Conclusion: A Strategically Important Synthetic Tool

This compound is more than a simple reagent; it is a strategic tool for molecular architects in the pharmaceutical industry. Its well-defined reactivity allows for the reliable execution of fundamental synthetic transformations like amide formation and Friedel-Crafts acylation. Furthermore, the presence of the aryl bromide provides a crucial vector for diversification via modern cross-coupling methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A mastery of its properties and reaction causalities is essential for any scientist aiming to innovate in the field of drug discovery.

References

-

Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link][3]

-

ChemWhat. (3-Bromophenyl)-acetyl chloride, 95% CAS#: 98288-51-8. [Link][4]

-

PrepChem. Synthesis of (i) o-Bromophenylacetyl chloride. [Link][9]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][15]

-

PrepChem. Synthesis of α-bromophenylacetylchloride. [Link][10]

-

PubChem. 2-Bromophenylacetyl chloride. [Link]

-

PubChem. (3-Bromophenyl)acetic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity of 3-Bromopropionyl Chloride in Chemical Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromopropionyl Chloride. [Link][16]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

YouTube. synthesis of amides from acid chlorides. [Link][11]

-

Khan Academy. Amide formation from acyl chloride. [Link][17]

Sources

- 1. 3-ブロモフェニルアセチルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]

- 4. chemwhat.com [chemwhat.com]

- 5. fishersci.com [fishersci.com]

- 6. Amide Synthesis [fishersci.it]

- 8. 3-Bromophenylacetic acid 98 1878-67-7 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Friedel–Crafts Acylation [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. nbinno.com [nbinno.com]

- 17. Khan Academy [khanacademy.org]

3-Bromophenylacetyl chloride CAS number 98288-51-8

An In-depth Technical Guide to 3-Bromophenylacetyl Chloride (CAS: 98288-51-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and pharmaceutical development. We will delve into its fundamental properties, synthesis protocols, core reactivity, and applications, with a focus on the underlying chemical principles that govern its utility.

Core Characteristics and Physicochemical Properties

This compound is a bifunctional molecule of significant interest in organic synthesis. The presence of a highly reactive acyl chloride group and a bromine-substituted aromatic ring makes it a versatile building block. The acyl chloride allows for the facile introduction of the 3-bromophenylacetyl moiety via reactions with a wide range of nucleophiles, while the bromo-substituent serves as a handle for further modifications, such as cross-coupling reactions.

Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98288-51-8 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.547 g/mL at 25 °C | [3] |

| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |

| Flash Point | >110 °C | [3][4] |

| SMILES String | ClC(=O)Cc1cccc(Br)c1 | |

| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Methodologies

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 3-Bromophenylacetic acid (CAS: 1878-67-7). This precursor is itself accessible from commercially available starting materials. The overall synthetic workflow is a robust and scalable two-step process.

Caption: General two-step synthesis of this compound.

Synthesis of the Precursor: 3-Bromophenylacetic Acid

The precursor, 3-Bromophenylacetic acid, can be synthesized via the Willgerodt-Kindler reaction from 3-bromoacetophenone.[5] This reaction uniquely rearranges the carbon skeleton, moving the carbonyl function to the terminal carbon of the side chain.

Experimental Protocol: Synthesis of 3-Bromophenylacetic Acid[5]

-

Reaction Setup: To a three-necked flask, add sublimed sulfur (0.75 mol), 3-bromoacetophenone (0.5 mol), and morpholine (0.75 mol).

-

Thioamide Formation: Heat the mixture to reflux and stir for 14 hours. The formation of a thiomorpholide intermediate occurs.

-

Hydrolysis: Cool the reaction mixture to room temperature (20-30 °C). Carefully add a pre-mixed solution of glacial acetic acid (260 mL), distilled water (75 mL), and concentrated sulfuric acid (52 mL).

-

Reaction Completion: Heat the new mixture to reflux and maintain for 6 hours to facilitate the complete hydrolysis of the thioamide to the carboxylic acid.

-

Isolation: Pour the hot reaction mixture into ice water with stirring to precipitate the crude product. Filter the resulting brown solid.

-

Purification: Dissolve the solid in a 20% aqueous sodium hydroxide solution and filter to remove insoluble impurities. Cool the filtrate in an ice bath and acidify with 2M hydrochloric acid to a pH of 1-2 to precipitate the purified 3-Bromophenylacetic acid.

-

Drying: Filter the solid product, wash with cold water, and dry at 60 °C. A typical yield is around 92%.[5]

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard and highly efficient transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step. The key to this reaction's success is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[6][7]

Caption: Mechanism for converting a carboxylic acid to an acyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for acyl chloride synthesis.[8][9][10]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add 3-Bromophenylacetic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), which can also serve as the solvent.[10] Alternatively, an inert solvent like anhydrous benzene or dichloromethane can be used.[8][9]

-

Reaction: Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and any solvent by distillation under reduced pressure.

-

Product: The resulting residue is the crude this compound, which often appears as a yellow or brown oil and is typically used in the next synthetic step without further purification.[10]

Reactivity and Applications in Drug Development

The utility of this compound stems from its high reactivity, making it an excellent acylating agent. It is a cornerstone intermediate for building more complex molecular architectures, a common strategy in medicinal chemistry.[11]

Friedel-Crafts Acylation

A primary application of acyl chlorides is in Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[12][13] This reaction introduces the 3-bromophenylacetyl group onto an electron-rich aromatic or heteroaromatic core, which is a common scaffold in many pharmaceutical agents. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[13][14]

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Experimental Protocol: Representative Friedel-Crafts Acylation

-

Catalyst Suspension: In a dry, inert atmosphere (e.g., under nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a cold (0 °C) anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Acylium Ion Formation: Slowly add this compound (1.0 eq) to the suspension while maintaining the temperature at 0 °C. Stir for 15-30 minutes.

-

Electrophilic Attack: Add the aromatic substrate (1.0 eq) to the mixture, either neat or dissolved in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature or gently heat under reflux (e.g., 60 °C) to drive it to completion, typically for 1-3 hours.[12]

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by column chromatography or recrystallization.

Nucleophilic Acyl Substitution

The acyl chloride group reacts readily with a variety of nucleophiles to form esters, amides, and other carboxylic acid derivatives. This is fundamental in drug development for linking different molecular fragments.

-

With Alcohols/Phenols: Forms esters.

-

With Amines: Forms amides, a critical linkage in many biologically active molecules.

-

With Water: Hydrolyzes back to the parent carboxylic acid. This reactivity necessitates handling the compound under anhydrous conditions.[15]

The bromine atom on the phenyl ring provides a strategic point for late-stage functionalization, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Type | GHS Classification & Codes | Recommendations |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing fumes/vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Reactivity | Reacts with water and moisture.[15] | Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and glassware. |

| Storage | Store in a cool, dry, well-ventilated area. | Keep container tightly sealed. Store away from moisture, strong bases, alcohols, and oxidizing agents. |

Data compiled from sources.[4][16]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[4] All operations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Conclusion

This compound (CAS: 98288-51-8) is a valuable and reactive intermediate in organic synthesis. Its dual functionality—a potent acylating group and a modifiable aromatic bromide—provides chemists and drug development professionals with a versatile tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.

References

- Vertex AI Search. (n.d.). friedel-crafts acylation of benzene.

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.

- Reis, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (n.d.). 3-Bromophenylacetic acid synthesis.

- Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions.

- Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Advanced Chemical Intermediates. (n.d.). (3-Bromo-phenyl)-acetyl chloride.

- Alfa Chemistry. (n.d.). CAS 98288-51-8 this compound.

- Chemsrc. (n.d.). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8.

- ChemWhat. (n.d.). (3-Bromophenyl)-acetyl chloride, 95% CAS#: 98288-51-8.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride.

- PrepChem.com. (n.d.). Synthesis of α-bromophenylacetylchloride.

- CAMEO Chemicals - NOAA. (n.d.). PHENYLACETYL CHLORIDE.

- Muthusaravanan, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. 98288-51-8 | MFCD11052954 | (3-Bromo-phenyl)-acetyl chloride | acints [acints.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]

- 5. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel–Crafts Acylation [sigmaaldrich.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 3-Bromophenylacetyl Chloride

Introduction

3-Bromophenylacetyl chloride is a vital reagent in the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the dual reactivity conferred by the acyl chloride and the brominated aromatic ring. The acyl chloride group serves as a highly reactive electrophile for acylation reactions, while the bromine atom provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and safe handling, with a focus on its application in drug development. At its core, the precise molecular weight of 233.49 g/mol is the foundation for all stoichiometric calculations, ensuring reproducible and scalable synthetic outcomes[1][2][3][4].

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 233.49 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| CAS Number | 98288-51-8 | [1][2][3] |

| Appearance | Liquid | [3] |

| Density | 1.547 g/mL at 25 °C | [3] |

| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)Cl | [2] |

| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N | [2] |

These parameters are fundamental for everything from calculating reaction stoichiometry to ensuring appropriate storage conditions.

Molecular Structure Visualization

To better understand its reactivity, a visual representation of the molecule is essential.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Synthesis Pathway

The most common and industrially scalable method for synthesizing this compound is via the chlorination of 3-Bromophenylacetic acid. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Mechanism Insight: Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion. A small amount of a catalyst like dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.

A generalized synthetic scheme is as follows:

Caption: Synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles:

-

Alcohols: React to form esters.

-

Amines: React to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Water: Hydrolyzes readily to form the parent carboxylic acid, 3-Bromophenylacetic acid. This necessitates handling the compound under anhydrous (moisture-free) conditions[5].

The bromine on the phenyl ring is relatively inert under these conditions but can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, or C-O bonds at that position. This dual-handle reactivity makes it a powerful building block.

Applications in Drug Discovery and Development

The structural motif of a phenylacetyl group is present in numerous active pharmaceutical ingredients (APIs). This compound serves as a key intermediate for introducing this scaffold, with the bromine atom acting as a strategic point for further molecular elaboration.

Halogenated compounds, particularly those containing chlorine and bromine, play a significant role in pharmaceuticals. The presence of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[6]. The use of versatile intermediates like this compound allows medicinal chemists to efficiently generate libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of an Amide Derivative

This section provides a validated, step-by-step protocol for a representative acylation reaction.

Objective: To synthesize N-benzyl-2-(3-bromophenyl)acetamide from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

Caption: Workflow for amide synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the acyl chloride[5].

-

Reagent Preparation: In the flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the cooled amine solution dropwise via a dropping funnel over 15-20 minutes. A rapid addition can lead to uncontrolled temperature increases.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude product can be purified by either recrystallization or flash column chromatography. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazard Classifications: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[3][7].

-

Handling Precautions:

-

Always handle this reagent in a well-ventilated chemical fume hood[5][8].

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[5][7].

-

Keep away from moisture and water, as it reacts to release corrosive HCl gas[5].

-

Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container[7].

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[7][9].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention[5][7][9].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician[7][9].

-

References

- Vertex AI Search. (n.d.). This compound. Retrieved January 21, 2026.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Bromopropionyl Chloride. Retrieved January 21, 2026, from [Link]

-

Chemical Cloud Database. (n.d.). This compound | 98288-51-8. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024). (4-BROMO-PHENYL)-ACETYL CHLORIDE. Retrieved January 21, 2026, from [Link]

- BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-2-Amino-2-(4-bromophenyl)acetic acid. Retrieved January 21, 2026.

-

PubChem. (n.d.). 2-Bromophenylacetyl chloride. Retrieved January 21, 2026, from [Link]

-

Chemsrc. (2025). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved January 21, 2026, from [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (i) o-Bromophenylacetyl chloride. Retrieved January 21, 2026, from [Link]

-

WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved January 21, 2026, from [Link]

-

Loba Chemie. (2021). PHENYLACETYL CHLORIDE - Safety Data Sheet. Retrieved January 21, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound 97 98288-51-8 [sigmaaldrich.com]

- 4. This compound | 98288-51-8 - 化学云数据库 [cn.chemcd.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]

- 8. lobachemie.com [lobachemie.com]

- 9. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to 3-Bromophenylacetyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and synthetic chemistry, the efficiency of molecular construction is paramount. Reagents that offer multiple, selectively addressable reactive sites are invaluable tools, enabling the rapid generation of molecular diversity from a common core. 3-Bromophenylacetyl chloride is a prime exemplar of such a strategic building block. Possessing both a highly reactive acyl chloride and a versatile aryl bromide, this compound serves as a critical linchpin in the synthesis of complex organic molecules, particularly within medicinal chemistry programs. Its structure allows for sequential, orthogonal reactions, making it a powerful intermediate for constructing libraries of novel compounds for biological screening. This guide provides an in-depth technical overview of its properties, a field-proven synthesis protocol, its applications, and essential safety procedures for its handling.

Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is the foundation of its effective application in research. These identifiers are crucial for locating safety data, regulatory information, and ensuring the correct material is used in experimental setups.

The structure of this compound consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetyl chloride group at the 1-position. This arrangement provides two distinct points for chemical modification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(3-bromophenyl)acetyl chloride[1] |

| Synonyms | 3-Bromophenylacetic acid chloride, Benzeneacetyl chloride, 3-bromo-[1][2][3] |

| CAS Number | 98288-51-8[1][4] |

| Molecular Formula | C₈H₆BrClO[1] |

| Molecular Weight | 233.49 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)Cl[1] |

| InChI Key | DFKQZCVLSJIRES-UHFFFAOYSA-N[1] |

The physical properties of a reagent dictate its handling, storage, and reaction conditions. As a liquid at room temperature, this compound is typically measured by volume, with its density being a key parameter for accurate molar calculations.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | |

| Density | 1.547 g/mL at 25 °C | [2] |

| Purity | Typically ≥95% | [2] |

| Flash Point | >110 °C |[2][3] |

Synthesis Protocol and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-bromophenylacetic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.

Causality of Reagent Choice: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides. The reaction mechanism proceeds through a chlorosulfite intermediate, which then collapses to form the acyl chloride. Critically, the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed from the reaction mixture along with the excess volatile thionyl chloride, often driving the reaction to completion without the need for complex workup procedures.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (or connect to a nitrogen/argon line). It is imperative to exclude atmospheric moisture, as this compound and thionyl chloride both react with water.

-

Reagent Addition: To the flask, add 3-bromophenylacetic acid (1.0 eq). In a chemical fume hood, carefully add an excess of thionyl chloride (SOCl₂), typically 2 to 3 molar equivalents. The use of a solvent like anhydrous benzene or toluene is optional but can aid in temperature control.[5]

-

Reaction Execution: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Maintain reflux for 2-3 hours.[5] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound. For most applications, this material is of sufficient purity (typically >95%) and can be used directly. Further purification by vacuum distillation is possible but often unnecessary.

Core Applications in Medicinal Chemistry

The synthetic utility of this compound stems from its two distinct reactive handles, which can be addressed in a controlled manner.

-

Acyl Chloride Reactivity: The acyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. This allows for the straightforward installation of the 3-bromophenylacetyl scaffold onto a molecule of interest.

-

Aryl Bromide Reactivity: The bromine atom on the phenyl ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This dual reactivity allows for a divergent synthetic strategy. First, the acyl chloride can be reacted with a library of nucleophiles. Subsequently, the aryl bromide on each of these new products can be subjected to a library of cross-coupling partners, exponentially increasing the number of unique molecules generated from a single starting material.

Caption: Divergent synthesis strategy using this compound.

Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that requires strict handling protocols. Its primary danger stems from its reactivity, particularly with water.

Hazard Profile:

-

Corrosivity: Causes severe skin burns and eye damage. Upon contact with moisture (e.g., on skin, in eyes, or in mucous membranes), it rapidly hydrolyzes to form 3-bromophenylacetic acid and corrosive hydrochloric acid (HCl).

-

Irritation: May cause respiratory irritation if vapors are inhaled.[6]

-

Reactivity: Reacts violently with water, alcohols, bases, and amines.[7][8]

Self-Validating Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and chemical safety goggles or a face shield.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Inert Conditions: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation from atmospheric moisture.[6] Use oven-dried glassware and fresh, anhydrous solvents.

-

Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to air.

-

Spill Management: In case of a small spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or sand). Do NOT use water. The contaminated sorbent should be collected in a sealed container for hazardous waste disposal.

-

Waste Disposal: Unused or waste material must be quenched carefully before disposal. A recommended method is the slow, dropwise addition of the acyl chloride to a stirred, cooled solution of sodium bicarbonate or a similar weak base. This must be done in a fume hood, as the reaction will generate gas (CO₂). Dispose of the neutralized solution and all contaminated materials as hazardous waste according to institutional guidelines.

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and alcohols.[6] Storage in a desiccator or under an inert atmosphere is recommended to maintain purity.

Conclusion

This compound is more than a simple reagent; it is a strategic asset for chemical synthesis. Its bifunctional nature, combining the facile reactivity of an acyl chloride with the cross-coupling potential of an aryl bromide, provides chemists with a reliable and efficient platform for the construction of complex molecular architectures. By understanding its properties, employing validated synthesis and handling protocols, and leveraging its dual reactivity, researchers in drug development and materials science can significantly accelerate their discovery workflows.

References

-

ChemWhat. (3-Bromophenyl)-acetyl chloride, 95%. [Link]

-

ChemCD. This compound | 98288-51-8. [Link]

-

Chemsrc. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. [Link]

-

ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]

-

PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. [Link]

-

PrepChem.com. Synthesis of α-bromophenylacetylchloride. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 98288-51-8 - 化学云数据库 [cn.chemcd.com]

- 4. labsolu.ca [labsolu.ca]

- 5. prepchem.com [prepchem.com]

- 6. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromophenylacetyl Chloride

Executive Summary

3-Bromophenylacetyl chloride (CAS No. 98288-51-8) is a vital reagent in organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] As an acyl chloride, it exhibits high reactivity, which makes it invaluable for creating new molecular architectures but also introduces significant handling risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the hazards associated with this compound. Adherence to these protocols is not merely a matter of compliance but a foundational pillar of a robust safety culture, ensuring the protection of personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe handling. The primary risks stem from its corrosive nature and its violent reactivity with water and other nucleophilic substances.[2]

GHS Classification and Health Effects

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards of this compound.[3]

| Hazard Class | Category | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

-

Inhalation: Vapors or mists can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation.[3]

-

Skin Contact: Direct contact causes skin irritation, redness, and pain.[3] Prolonged exposure can lead to chemical burns.

-

Eye Contact: The compound is a serious eye irritant, capable of causing significant damage if not immediately addressed.[3]

-

Ingestion: While less common in a laboratory setting, ingestion can cause severe burns to the mouth, throat, and stomach.[4]

Physicochemical Hazards

The most significant physicochemical hazard is the compound's reactivity with water.[5] As an acyl chloride, it hydrolyzes rapidly and exothermically in the presence of moisture (including atmospheric humidity) to produce 3-bromophenylacetic acid and corrosive hydrogen chloride (HCl) gas.[2][6] This reaction can build pressure in sealed containers and creates a corrosive and toxic atmosphere.

Reactivity Profile and Incompatibilities

The electrophilic nature of the acyl chloride functional group governs the reactivity of this compound.[7] The carbonyl carbon is highly susceptible to attack by nucleophiles.[7][8]

-

Water/Moisture: Reacts violently, producing HCl gas. This is the most critical incompatibility to manage.[5][9][10]

-

Alcohols: Reacts vigorously to form esters and HCl gas.

-

Amines: Reacts readily with primary and secondary amines to form amides and HCl.[11]

-

Strong Bases (e.g., hydroxides, alkoxides): Reacts exothermically, leading to rapid decomposition.

-

Strong Oxidizing Agents: Incompatible, may lead to vigorous reactions.[4]

Understanding these incompatibilities is crucial for both experimental design and storage. For instance, quenching a reaction involving this compound with an aqueous solution must be done slowly and with extreme caution, typically in an ice bath, to control the exothermic release of heat and HCl gas.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to contain corrosive vapors and provide an adequate exhaust mechanism.[9][12]

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques is best practice.[9][13] This prevents hydrolysis from atmospheric moisture.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are non-negotiable.[14] Immediate flushing is critical in case of exposure.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a full-face shield.[15] | Protects against splashes and irritating vapors. Standard safety glasses are insufficient. |

| Hand | Nitrile or neoprene gloves. Consider double-gloving.[2][15] | Provides a barrier against skin contact. Check manufacturer's breakthrough time data. |

| Body | Flame-resistant lab coat.[5] | Protects skin and personal clothing from splashes. |

| Respiratory | Not typically required if handled in a fume hood. For spills or ventilation failure, a respirator with an acid gas cartridge is necessary.[15][16] | Protects against inhalation of corrosive vapors. |

Safe Handling and Storage Protocols

Storage

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[2][3]

-

Moisture Control: The storage area must be free of moisture. Do not store near sinks or other water sources.[5][12]

-

Container: Keep containers tightly sealed to prevent moisture ingress and the escape of vapors.[2][3] Containers should be opened and resealed carefully, preferably under an inert atmosphere.[3]

-

Incompatibilities: Segregate from incompatible materials, especially bases, alcohols, and oxidizing agents.[10]

Step-by-Step Handling Protocol (Laboratory Scale)

-

Preparation: Don all required PPE before entering the lab. Ensure the fume hood is operational and the sash is at the appropriate height.

-

Inert Setup: For moisture-sensitive reactions, assemble and flame-dry glassware under vacuum, then backfill with an inert gas like nitrogen or argon.[9]

-

Reagent Transfer: Use dry syringes or cannulas for liquid transfers under an inert atmosphere.[9][10] Never return excess reagent to the original container to avoid contamination.[5][9]

-

Reaction Execution: Perform all additions and manipulations within the fume hood. If the reaction is exothermic, use an ice bath to moderate the temperature.

-

Quenching: Carefully and slowly add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate or water). Be prepared for gas evolution.

-

Decontamination: Decontaminate all glassware and equipment that came into contact with the acyl chloride. A common method is to rinse with a suitable solvent (e.g., acetone) followed by careful quenching of the rinsate.

Spill and Emergency Procedures

Prompt and correct action during an emergency is critical to minimizing harm.[14]

Spill Response

-

Small Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Use an inert absorbent material like vermiculite or dry sand to contain the spill.[13][17] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [5][10]

-

Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by a soap and water wash.

-

-

Large Spill (or any spill outside a fume hood):

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Segregation: Keep waste streams separate. Do not mix with other chemical waste unless compatibility is confirmed.[14]

-

Containerization: Use clearly labeled, sealed, and corrosion-resistant containers for waste.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[14] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[14] Never pour corrosive chemicals down the drain.[14]

Conclusion

This compound is a powerful synthetic tool whose utility is matched by its potential hazards. A proactive and educated approach to safety is essential. By integrating a deep understanding of its reactivity with robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures, researchers can mitigate the risks and handle this compound with the confidence and respect it requires.

References

-

Emergency Procedure Guide - Corrosive Liquids. [Link]

-

Safe Handling of Corrosive Chemicals | The Chemistry Blog. The Chemistry Blog. [Link]

-

Water-Reactive Chemicals. Princeton University Environmental Health & Safety. [Link]

-

Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University. [Link]

-

Water Reactive Chemicals | UGA. University of Georgia Office of Research Safety. [Link]

-

How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. ACTenviro. [Link]

-

Water Reactive - Environmental Health & Safety Services. Syracuse University. [Link]

-

Water Reactive Chemicals SOP. University of Alabama at Birmingham. [Link]

-

water-reactive-chemicals.docx - ehs.uci.edu. University of California, Irvine. [Link]

-

2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc. Chemsrc. [Link]

-

Bromoacetyl chloride | C2H2BrClO | CID 89602 - PubChem. National Institutes of Health. [Link]

-

Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

-

2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem. National Institutes of Health. [Link]

-

Protective Equipment - American Chemistry Council. American Chemistry Council. [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. Envirofluid. [Link]

-

(3-Bromophenyl)-acetyl chloride ,95% CAS#: 98288-51-8; ChemWhat Code: 1333906. ChemWhat. [Link]

-

What PPE Should You Wear When Handling Acid 2026? - LeelineWork. LeelineWork. [Link]

-

(4-BROMO-PHENYL)-ACETYL CHLORIDE - ChemBK. ChemBK. [Link]

-

12.4: Reactions Between Nucleophiles and Electrophiles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

amines as nucleophiles - Chemguide. Chemguide. [Link]

-

22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. Lumen Learning. [Link]

-

Nucleophiles and Electrophiles - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.sonoma.edu [ehs.sonoma.edu]

- 6. fishersci.com [fishersci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ehss.syr.edu [ehss.syr.edu]

- 10. research.wayne.edu [research.wayne.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. research.uga.edu [research.uga.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. actenviro.com [actenviro.com]

- 15. leelinework.com [leelinework.com]

- 16. fishersci.com [fishersci.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. umdearborn.edu [umdearborn.edu]

- 19. trainingrpq.com.au [trainingrpq.com.au]

The Versatile Architect: A Reactivity Profile of 3-Bromophenylacetyl Chloride for Advanced Synthesis

Introduction: A Tale of Two Reactive Centers

In the landscape of modern organic synthesis, the ability of a single molecule to offer multiple, distinct pathways for chemical transformation is a highly prized attribute. 3-Bromophenylacetyl chloride, a seemingly unassuming liquid, is a quintessential example of such a versatile building block.[1][2] Its structure, featuring a reactive acyl chloride and a modifiable aryl bromide, presents a powerful toolkit for the synthetic chemist. This guide provides an in-depth exploration of the reactivity profile of this compound, offering not just procedural outlines but a deeper understanding of the chemical principles that govern its transformations. This document is intended for researchers, scientists, and professionals in drug development who seek to harness the synthetic potential of this multifaceted reagent.

Compound Profile: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Herein lies a summary of the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 98288-51-8 | [1][2] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.547 g/mL at 25 °C | [2] |

| IUPAC Name | 2-(3-bromophenyl)acetyl chloride | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the methylene group (CH₂). The aromatic protons will appear as a complex multiplet pattern in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the aromatic ring. The carbon attached to the bromine atom will show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride functional group, typically found in the region of 1780-1815 cm⁻¹.

Core Reactivity I: The Acyl Chloride Moiety

The acyl chloride functional group is the more reactive of the two key functionalities in this compound. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, providing a gateway to a diverse range of compounds.

Friedel-Crafts Acylation: Forging New Carbon-Carbon Bonds

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of aryl ketones. This compound serves as an excellent acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.

A representative workflow for this transformation is depicted below:

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with this compound

This protocol is a representative example and may require optimization for specific substrates.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve anisole (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-(3-bromophenyl)ethan-1-one.

Esterification and Amidation: Accessing Key Functional Groups

The high electrophilicity of the acyl chloride makes it an ideal precursor for the synthesis of esters and amides. These reactions are typically rapid and high-yielding, proceeding via nucleophilic attack of an alcohol or amine on the carbonyl carbon.

Esterification: The reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields the corresponding ester.

Amidation: Similarly, reaction with a primary or secondary amine affords the corresponding amide. An excess of the amine or the addition of a tertiary amine base is used to neutralize the generated HCl.

The general workflow for these transformations is straightforward:

Caption: General workflow for esterification and amidation.

Experimental Protocol: Amidation with Piperidine

-

Setup: Dissolve piperidine (2.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred piperidine solution.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.

Core Reactivity II: The Aryl Bromide Handle

The bromine atom on the phenyl ring opens up a second dimension of reactivity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, dramatically increasing the molecular complexity that can be achieved from this single precursor.

It is important to note that the acyl chloride is highly reactive and may not be compatible with the conditions of many cross-coupling reactions. Therefore, it is often advantageous to first perform the desired transformation on the acyl chloride (e.g., esterification or amidation) to protect it before proceeding with the cross-coupling reaction on the aryl bromide.

Suzuki, Heck, and Sonogashira Couplings: Building Molecular Complexity

-

Suzuki Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester).[3] This is a widely used method for the synthesis of biaryl compounds.

-

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, forming a new carbon-carbon bond and offering a route to substituted styrenes and other vinylarenes.[4]

-

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl alkynes.[5][6]

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below:

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Applications in Drug Discovery and Materials Science

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

A notable application of a derivative of this compound is in the synthesis of novel and selective Aurora A kinase inhibitors. In a reported synthesis, a derivative of 3-bromophenylacetic acid, which can be readily prepared from this compound, was a key building block in the construction of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.[7] This compound was identified as a potent and selective inhibitor of Aurora A kinase, an important target in cancer therapy. The bromo-substituent on the phenyl ring provides a handle for further structural modifications to optimize the compound's activity and pharmacokinetic properties.

The precursor, 3-bromophenylacetic acid, has also been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac.[8][9] This highlights the importance of the 3-bromophenylacetyl scaffold in the development of bioactive molecules.

Materials Science: A Potential Monomer for Specialty Polymers

While specific examples are less documented, the structure of this compound suggests its potential use as a monomer in the synthesis of specialty polymers. The acyl chloride can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The pendant bromo-phenyl group could then be used for post-polymerization modification via cross-coupling reactions, allowing for the tuning of the polymer's properties, such as its refractive index, thermal stability, or conductivity.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture, as it will readily hydrolyze to the corresponding carboxylic acid. It should be stored under an inert atmosphere.

Conclusion: A Versatile Reagent for Innovation

This compound is more than just a simple acylating agent. Its dual reactivity, stemming from the orthogonal reactivity of the acyl chloride and the aryl bromide functionalities, makes it a powerful and versatile tool for the construction of complex molecular architectures. From the synthesis of bioactive kinase inhibitors to its potential as a monomer for advanced materials, the applications of this reagent are vast and continue to be explored. A thorough understanding of its reactivity profile, as outlined in this guide, will empower researchers to unlock its full potential in their synthetic endeavors.

References

-

JoVE. (2021, April 23). Esterification using Acid Chloride and Alcohol [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2136. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 846-852. Retrieved from [Link]

- Google Patents. (n.d.). CN104086394A - Preparation method of felbinac.

-

National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US5231222A - Esterification process.

- Google Patents. (n.d.). CN101143815A - The preparation method of felbinac.

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(23), 8251. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 97 98288-51-8 [sigmaaldrich.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

- 8. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]

- 9. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromophenylacetyl Chloride in Organic Solvents

Foreword: Contextualizing Solubility for Synthetic Success

In the landscape of pharmaceutical and fine chemical synthesis, 3-Bromophenylacetyl chloride stands out as a pivotal intermediate. Its utility is intrinsically linked to the high electrophilicity of the acyl chloride moiety, which allows for the facile construction of carbon-carbon and carbon-heteroatom bonds. However, this same reactivity presents a significant challenge: the compound's stability and solubility are highly dependent on the chosen solvent system. An ill-informed solvent choice can lead to unwanted side reactions, poor yields, and complex purification profiles. This guide is engineered for the practicing researcher and drug development professional, moving beyond simple solubility charts to provide a mechanistic understanding of solvent interactions, a robust framework for experimental solubility determination, and a logical pathway for optimal solvent selection in synthetic applications.

The Molecular Basis of Solubility and Reactivity

The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule exhibits a distinct duality:

-

A Polar, Electrophilic Head: The acyl chloride group (-COCl) is highly polarized due to the electronegativity of both the oxygen and chlorine atoms. This creates a strong dipole moment and renders the carbonyl carbon highly susceptible to nucleophilic attack.

-

A Nonpolar, Lipophilic Tail: The 3-bromophenyl group provides a significant nonpolar, aromatic character, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

This dichotomy suggests broad solubility in many aprotic organic solvents. However, the overriding chemical characteristic of an acyl chloride is its reactivity. It is not merely a solute but a potent electrophile. Therefore, any discussion of its "solubility" in nucleophilic solvents is a misnomer; the observation is not dissolution but a chemical reaction. Protic solvents, such as water and alcohols, contain active nucleophilic hydroxyl groups that will readily attack the acyl chloride, leading to rapid degradation.[1][2]

-

Reaction with Water (Hydrolysis): Forms 3-bromophenylacetic acid and hydrochloric acid.

-

Reaction with Alcohols (Alcoholysis): Forms the corresponding ester and hydrochloric acid.[3]

Consequently, protic solvents are fundamentally incompatible for use as inert media for this compound.

Qualitative Solubility Profile

Based on established principles and supplier data, this compound is miscible with a wide range of common aprotic organic solvents. Quantitative data is not widely published, necessitating experimental determination for specific high-concentration applications.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Solubility Behavior | Mechanistic Rationale & Field Insights |

| Aprotic Nonpolar | Toluene, Hexanes, Benzene | Soluble | Solubility is driven by van der Waals interactions with the bromophenyl ring. Toluene is often a preferred solvent for reactions run at elevated temperatures. |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents offer a good balance of polarity to dissolve the acyl chloride group without engaging in chemical reactions. DCM is a workhorse solvent for acylation reactions at or below room temperature due to its inertness and volatility. |

| Aprotic Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Soluble | The ether oxygen can solvate the electrophilic carbonyl carbon. Causality Note: While generally inert, aged THF can contain peroxide impurities and water, which can initiate side reactions. Always use fresh, anhydrous THF. |

| Aprotic Polar | Ethyl Acetate, Acetone, Acetonitrile | Soluble | These solvents possess sufficient polarity to dissolve the compound. Caution: The carbonyl oxygen in acetone and ethyl acetate is a weak nucleophile and may engage in slow side reactions under certain conditions (e.g., with Lewis acid catalysis). |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | REACTS | These solvents are nucleophilic and will attack the acyl chloride, leading to rapid decomposition into the corresponding carboxylic acid or ester.[1][2] They are unsuitable as inert solvents. |

Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or crystallization development, experimental determination of the solubility limit is imperative. The following gravimetric protocol provides a self-validating system for acquiring this data.

Step-by-Step Methodology

-